

Flucindole (CAS 40594-09-0): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name:	Flucindole
CAS No.:	40594-13-6
Cat. No.:	B10785030

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This document provides a comprehensive technical overview of **Flucindole** (CAS 40594-09-0), a potent, though never marketed, antipsychotic agent from the tetrahydrocarbazolamine class. Developed under the code WIN-35150, **Flucindole** represents an intriguing molecular scaffold for researchers in neuropharmacology and medicinal chemistry. This guide moves beyond a simple data summary to offer insights into its chemical synthesis, probable mechanism of action, and the experimental protocols necessary for its investigation, grounded in the established science of its chemical family.

Core Molecular & Chemical Identity

Flucindole is a tricyclic cyclized tryptamine, specifically the 6,8-difluoro derivative of another neuroleptic agent, ciclindole.^[1] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and receptor affinity. The core chemical and physical properties are summarized below.

Property	Value	Source(s)
CAS Number	40594-09-0	[1]
Molecular Formula	C ₁₄ H ₁₆ F ₂ N ₂	[1]
Molecular Weight	250.29 g/mol	[1]
IUPAC Name	6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine	[1]
Synonyms	WIN-35150, WIN35150	[1]
SMILES	<chem>CN(C)C1CCC2=C(C1)C3=CC(=CC(=C3N2)F)F</chem>	[1]
InChIKey	FXNCRITWFOVSEP-UHFFFAOYSA-N	[1]
Physical Form	Solid (inferred from related compounds)	
Melting Point	181-183 °C	

Synthesis Pathway: A Representative Protocol

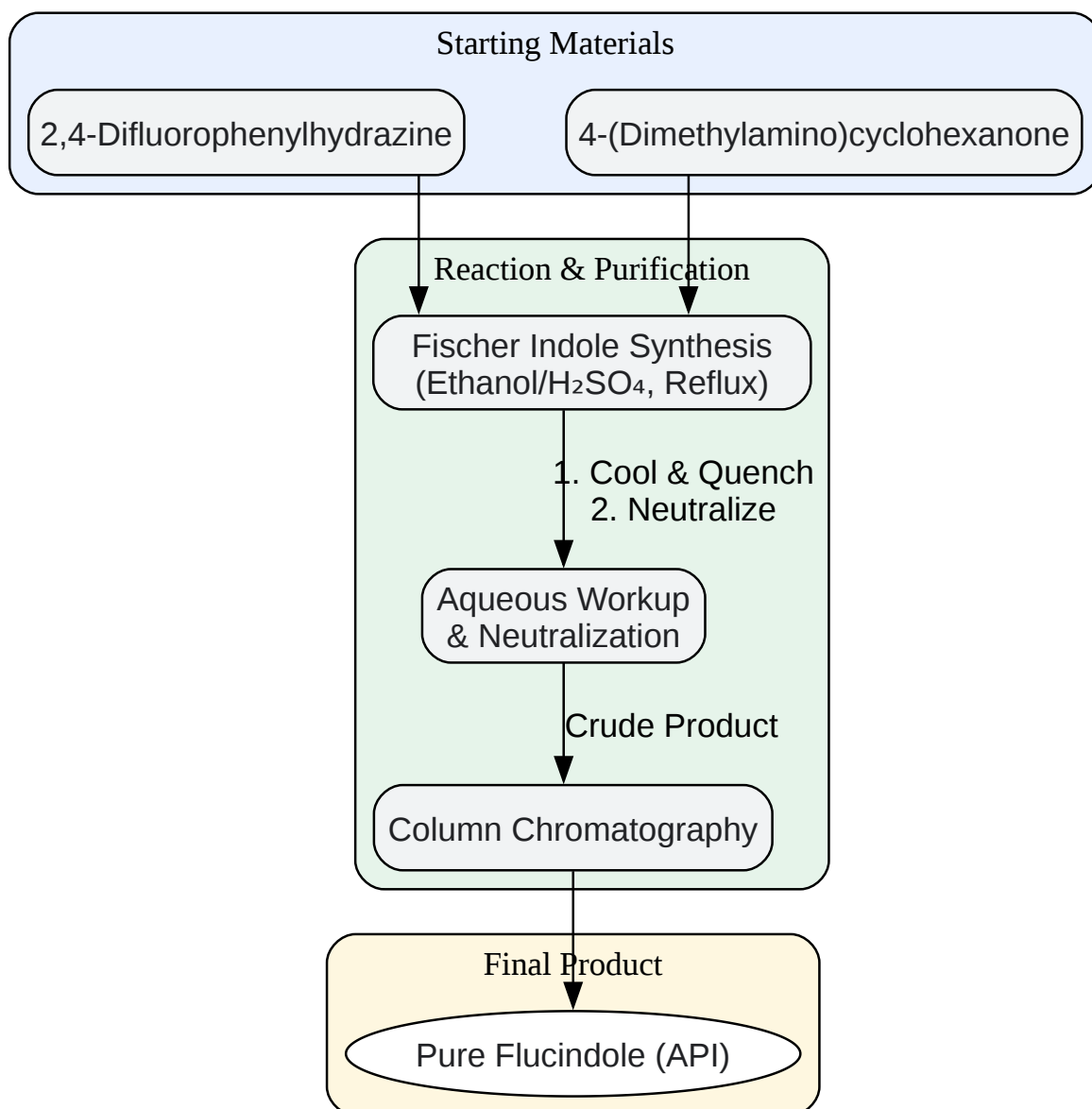
While the specific process patent for WIN-35150 is not readily available, a robust and logical synthesis can be designed based on the well-established Fischer indole synthesis, a cornerstone for creating the tetrahydrocarbazole scaffold.[2] This approach offers a clear path from commercially available starting materials to the final active pharmaceutical ingredient (API).

The causality for this synthetic choice rests on the reliability and versatility of the Fischer indolization for constructing the tricyclic core of **Flucindole**. The reaction condenses a substituted phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed cyclization.

Step-by-Step Synthesis Protocol

- Preparation of Starting Materials:

- 2,4-Difluorophenylhydrazine: This is the key precursor providing the difluorinated benzene ring of the final molecule.
- 4-(Dimethylamino)cyclohexanone: This provides the cyclohexane ring and the N,N-dimethylamino functional group.
- Fischer Indole Synthesis (Condensation & Cyclization):
 - To a solution of 4-(Dimethylamino)cyclohexanone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add 2,4-Difluorophenylhydrazine (1.1 eq).
 - Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to the mixture. The acid catalyzes both the initial formation of the phenylhydrazone intermediate and the subsequent [3,3]-sigmatropic rearrangement and cyclization.
 - Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the rearrangement.
 - Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
 - Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~8-9. This will precipitate the crude product.
 - Filter the resulting solid, wash with cold water, and dry under a vacuum.
- Purification:
 - The crude **Flucindole** product can be purified by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to yield the pure compound.



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Caption: Representative synthesis workflow for **Flucindole** via Fischer Indole Synthesis.

Pharmacological Profile & Inferred Mechanism of Action

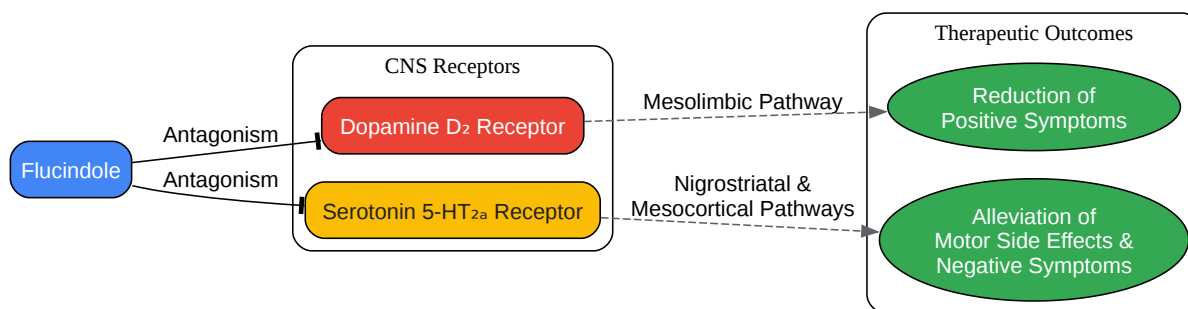
Flucindole is classified as a neuroleptic (antipsychotic) agent.^[1] It is reported to be 5 to 10 times more potent than its parent compound, ciclindole, both in vitro and in vivo.^[1] While a

specific receptor binding profile for **Flucindole** has not been published in readily accessible literature, its mechanism of action can be inferred with high confidence from its structural class and the known pharmacology of atypical antipsychotics.

Tetrahydrocarbazole derivatives have been widely investigated as ligands for dopamine and serotonin receptors.[4] The prevailing hypothesis for the efficacy of atypical antipsychotics involves a dual modulation of dopaminergic and serotonergic pathways.

- **Dopamine D₂ Receptor Antagonism:** This is the hallmark of all traditional antipsychotic drugs. Blockade of D₂ receptors in the mesolimbic pathway is believed to be responsible for reducing the "positive" symptoms of psychosis (e.g., hallucinations, delusions).[5][6]
- **Serotonin 5-HT_{2a} Receptor Antagonism:** High affinity for 5-HT_{2a} receptors relative to D₂ receptors is a key feature of many atypical antipsychotics. This action is thought to increase dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, which may alleviate motor side effects (extrapyramidal symptoms) and potentially improve "negative" and cognitive symptoms.[5][6][7]

Given that **Flucindole** is a tetrahydrocarbazolamine neuroleptic, it almost certainly exerts its antipsychotic effects through antagonism at D₂ and 5-HT_{2a} receptors. Its superior potency compared to ciclindole is likely due to the difluoro substitutions enhancing its binding affinity at these key targets.



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Caption: Inferred mechanism of action for **Flucindole** based on its chemical class.

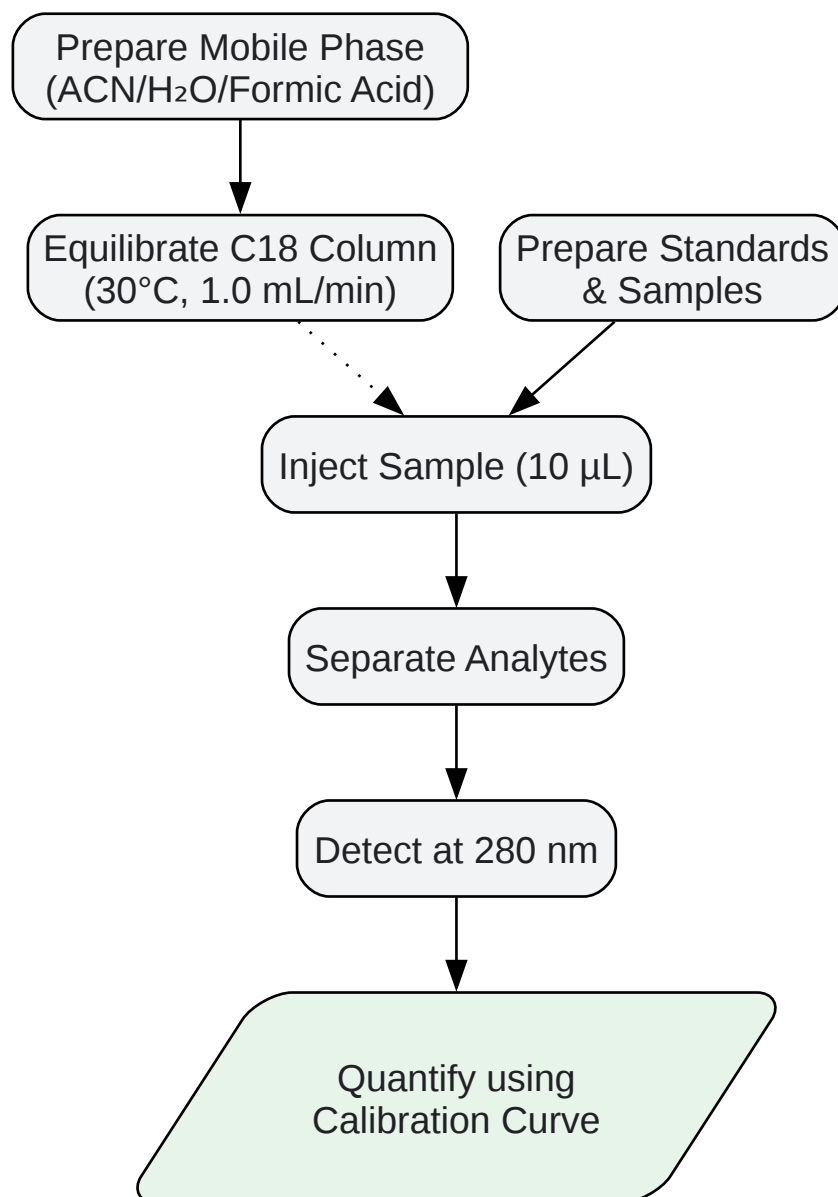
Experimental Protocols: Analysis and In Vivo Evaluation

Analytical Quantification: Proposed HPLC Method

A validated method for the quantification of **Flucindole** is essential for quality control, pharmacokinetic studies, and formulation development. Based on standard methods for other tetrahydrocarbazole derivatives, a robust reverse-phase HPLC (RP-HPLC) method with UV detection is proposed.^{[3][8]}

- Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar C18 stationary phase is ideal for retaining the relatively non-polar tetrahydrocarbazole core.
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water (containing 0.1% formic acid). Formic acid is used to acidify the mobile phase, ensuring consistent protonation of the tertiary amine on **Flucindole**, which results in sharper, more symmetrical peaks.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~280 nm, corresponding to the UV absorbance maximum of the carbazole chromophore.
- Column Temperature: 30 °C, to ensure consistent retention times.
- Standard Preparation: Prepare a 1 mg/mL stock solution of **Flucindole** in methanol or ACN. Create a calibration curve by serially diluting this stock solution into the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample matrix (e.g., formulated drug product, plasma extract) in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

- Validation: The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).



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Caption: Proposed experimental workflow for the quantification of **Flucindole** by RP-HPLC.

In Vivo Pharmacological Assessment

To confirm the antipsychotic activity of **Flucindole**, standard preclinical animal models are employed. These assays are designed to be sensitive to compounds that modulate dopamine

neurotransmission.

- Apomorphine-Induced Climbing in Mice:
 - Rationale: The dopamine agonist apomorphine induces a characteristic climbing behavior in mice, which is reliably blocked by D₂ receptor antagonists. This model is a classic screen for antipsychotic potential.
 - Protocol:
 - Acclimate male CD-1 or Swiss Webster mice to individual wire-mesh climbing cages.
 - Administer **Flucindole** (or vehicle control) via intraperitoneal (IP) or oral (PO) route at various doses (e.g., 0.1, 1, 10 mg/kg).
 - After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of apomorphine (e.g., 1.5 mg/kg, subcutaneous).
 - Immediately begin scoring the climbing behavior at 5-minute intervals for 30 minutes. Scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).
 - Endpoint: A statistically significant reduction in the cumulative climbing score compared to the vehicle-treated group indicates antipsychotic-like activity.
- Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
 - Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This deficit can be modeled in rodents by administering dopamine agonists or NMDA antagonists. The reversal of this deficit is a strong indicator of antipsychotic efficacy.
 - Protocol:
 - Place a rat or mouse in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.
 - Acclimate the animal to the chamber with background white noise.

- Present a series of trials: some with a high-intensity startle stimulus (pulse) alone, and others where the pulse is preceded by a weak, non-startling prepulse.
- To induce a deficit, pre-treat animals with an agent like apomorphine or the NMDA antagonist ketamine.
- Administer **Flucindole** at various doses prior to the deficit-inducing agent.
- Endpoint: Calculate the percent PPI for each animal ($\%PPI = [1 - (\text{Startle Amplitude on Prepulse+Pulse Trial} / \text{Startle Amplitude on Pulse-Along Trial})] \times 100$). A successful antipsychotic candidate like **Flucindole** would significantly restore the PPI that was disrupted by the pharmacological challenge.

Conclusion for the Research Professional

Flucindole (WIN-35150) is a compelling but under-documented antipsychotic candidate. Its difluorinated tetrahydrocarbazole structure suggests a potent interaction with D₂ and 5-HT_{2a} receptors, a hallmark of modern atypical antipsychotics. While specific binding data and disposition studies from its original development are not widely available, this guide provides a scientifically grounded framework for its re-investigation. The representative synthesis, proposed analytical methodology, and standard in vivo protocols outlined herein constitute a validated roadmap for any research team aiming to explore the therapeutic potential of **Flucindole** or its analogs in the ongoing search for improved treatments for psychotic disorders.

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